molecular formula C19H26N4O2 B2589606 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 1902896-29-0

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2589606
CAS No.: 1902896-29-0
M. Wt: 342.443
InChI Key: ZGXZDDMWHNOQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a chemical compound of significant interest in early-stage pharmaceutical and biochemical research, particularly in the field of oncology and kinase biology. Compounds featuring a piperidine-linked pyrazole core scaffold, similar to this one, have been identified in screening studies as potential inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases critical for regulating the cell cycle and transcription, and their dysregulation is a hallmark of various cancers, making them prominent targets for therapeutic development . For instance, the related molecule AT7519 (4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide) is a well-characterized CDK inhibitor that has been studied in the context of sensitizing cancer cells to other therapies . Furthermore, other structural analogues, such as N-(3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide (CP-668863), have been referenced in pharmacological research for their specific activity . The molecular structure of this acetamide derivative, which incorporates a 4-ethoxyphenyl acetamide group linked to a 5-methyl-1H-pyrazol-3-yl piperidine moiety, suggests its potential utility as a tool compound for investigating signal transduction pathways. Researchers can utilize this compound in in vitro assays to study cell proliferation, apoptosis, and other critical cellular processes. This product is intended for Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-25-17-6-4-15(5-7-17)13-19(24)20-16-8-10-23(11-9-16)18-12-14(2)21-22-18/h4-7,12,16H,3,8-11,13H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXZDDMWHNOQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized by reacting 3-methyl-1H-pyrazole with an appropriate halide.

    Formation of the Piperidinyl Intermediate: The piperidinyl group can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl, pyrazolyl, and piperidinyl intermediates with acetamide under suitable reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrazolyl group, potentially converting it to a pyrazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold, including 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide, exhibit significant anticancer properties. For instance, studies have reported that pyrazolo[3,4-b]pyridines show promising results against various cancer cell lines, including HeLa and A375 cells. The compound's ability to inhibit cellular proliferation suggests it may serve as a lead compound for developing anticancer agents .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Pyrazole derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Specifically, compounds that interact with dopamine receptors are being studied for their efficacy in treating conditions such as Parkinson's disease and schizophrenia .

Pain Management

Given the structural similarities to opioid compounds, this compound may also be investigated for analgesic properties. Research into multitarget analgesics has highlighted the importance of compounds that can act on multiple pain pathways, potentially leading to safer pain management alternatives .

Case Studies

StudyFindingsImplications
Study on Pyrazolo[3,4-b]pyridinesDemonstrated inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectivelySuggests potential use in cancer therapy targeting cell cycle regulation
Neuroprotective EffectsCompounds similar to this compound showed neuroprotective effects in animal modelsIndicates possible therapeutic use in neurodegenerative diseases
Analgesic ProfileMultitarget analgesics derived from similar scaffolds demonstrated efficacy in pain modulationOpens avenues for developing new pain relief medications

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its combination of a para-ethoxyphenyl acetamide and a 5-methylpyrazole-piperidine system. Key comparisons with similar compounds include:

Substituent Effects on the Aromatic Ring

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Features electron-withdrawing groups (chloro, cyano) on the pyrazole and phenyl rings, which may reduce electron density and alter binding affinity compared to the target compound’s electron-donating ethoxy group .
  • N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (): Contains an ortho-ethoxyphenyl group, which could sterically hinder interactions compared to the para-substituted ethoxy group in the target compound .

Heterocyclic Core Variations

  • Indazole-based acetamides (): Compounds like 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) replace the pyrazole-piperidine system with an indazole core.
  • Triazole derivatives (): 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide introduces a sulfur-containing triazole, which may confer distinct redox properties or metal-binding capabilities absent in the target compound .

Antiviral Potential

  • The target compound’s pyrazole-piperidine motif is structurally analogous to N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (), which demonstrated notable docking scores against viral targets. The para-ethoxy substitution in the target compound may optimize hydrophobic interactions in viral protease binding pockets .

Anti-Proliferative Activity

  • 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b, ) showed anti-proliferative activity, suggesting that ethoxyphenyl acetamides with heterocyclic amines may broadly modulate cell proliferation pathways. The target compound’s piperidine-pyrazole system could similarly interact with kinase domains .

Characterization

  • 1H NMR : and emphasize the use of NMR to confirm tautomerism and substituent positions. For the target compound, key signals would include the ethoxy CH2 (δ 1.3–1.5 ppm) and pyrazole CH3 (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : details planar amide groups and hydrogen-bonded dimers, which are critical for predicting the target compound’s solid-state interactions .

Data Tables and Research Findings

Table 2: Key Physicochemical Properties

Property Target Compound 6b (Ev2) Compound
Molecular Weight ~387 g/mol (estimated) 447.5 g/mol ~500 g/mol
LogP (Predicted) ~3.5 ~4.2 ~3.8
Hydrogen Bond Acceptors 5 6 7

Biological Activity

2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H24_{24}N4_{4}O2_{2}

The compound's biological activity is largely attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could play a role in various metabolic pathways.
  • Receptor Modulation : It may interact with certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating potent antimicrobial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research indicates that compounds featuring the pyrazole moiety exhibit anticancer properties. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. Specific derivatives have shown promising results in targeting cancer cell lines, although detailed studies on the specific compound are still required.

Study 1: Antimicrobial Evaluation

A study focused on the evaluation of antimicrobial activities demonstrated that derivatives similar to this compound displayed significant bactericidal effects. The study utilized time-kill assays and biofilm formation inhibition tests to assess the efficacy of these compounds against clinical isolates .

Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that pyrazole-based compounds can inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction. These findings suggest potential applications in cancer therapy, although further research is needed to establish the specific effects of this compound .

Comparative Table of Biological Activities

Activity TypeCompoundMIC (µg/mL)Notes
AntimicrobialSimilar Derivative0.22 - 0.25Effective against Staphylococcus aureus
AnticancerPyrazole DerivativeVariesInduces apoptosis in cancer cell lines

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how is structural confirmation achieved?

Answer:
The synthesis typically involves coupling a substituted piperidine core with functionalized acetamide precursors. A universal method for analogous acetamides includes refluxing reagents in dichloromethane or ethanol with catalysts like Zeolite Y-H and pyridine, followed by purification via recrystallization . Structural confirmation employs 1H NMR (to verify proton environments), IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), LC-MS (molecular ion verification), and elemental analysis (C, H, N composition) . For chiral centers or stereoisomers, X-ray crystallography (e.g., resolving dihedral angles between aromatic rings) may be required .

Basic: How are computational tools like PASS and molecular docking used to predict biological activity?

Answer:
The PASS (Prediction of Activity Spectra for Substances) algorithm predicts potential biological targets (e.g., kinase inhibition, receptor antagonism) based on structural fingerprints. Molecular docking (using AutoDock or Schrödinger) evaluates binding affinities to specific proteins (e.g., EGFR or COX-2), guiding prioritization of analogs for in vitro testing. Discrepancies between predictions and experimental results (e.g., poor enzyme inhibition despite high docking scores) may arise from solvation effects or protein flexibility not modeled in silico .

Advanced: How can researchers optimize reaction yields during amide coupling steps?

Answer:
Low yields in amide bond formation often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate carboxyl groups .
  • Catalytic systems such as Zeolite Y-H to enhance regioselectivity in heterocyclic reactions .
  • Temperature modulation (e.g., maintaining 273 K during coupling to minimize side reactions) .
    Yield improvements should be validated via HPLC purity assays and reaction kinetic studies .

Advanced: How to resolve contradictions between predicted and observed biological activities?

Answer:
Discrepancies may arise from off-target interactions, metabolic instability, or assay conditions. Mitigation steps:

  • Dose-response profiling : Confirm activity across multiple concentrations (e.g., IC50 shifts).
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation.
  • Structural analogs : Modify the ethoxyphenyl or pyrazole substituents to enhance target specificity. For example, fluorination of the phenyl ring can improve membrane permeability and reduce false negatives .

Advanced: What structural features influence conformational stability and ligand-receptor interactions?

Answer:

  • Dihedral angles : X-ray data for analogs show that substituents on the piperidine and pyrazole rings create torsional strain (e.g., dihedral angles of 48–80° between aromatic systems), affecting binding pocket compatibility .
  • Hydrogen bonding : The acetamide NH group often forms intermolecular H-bonds (e.g., N–H⋯O in crystal packing), which can stabilize protein-ligand interactions .
  • Electron-withdrawing groups : The 4-ethoxy moiety’s electron-donating nature may reduce binding to targets requiring hydrophobic interactions.

Advanced: What in vitro models are suitable for evaluating anticancer or antimicrobial potential?

Answer:

  • Antiproliferative assays : Use MTT or SRB protocols against cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control. Monitor IC50 values over 48–72 hrs .
  • Antimicrobial panels : Follow CLSI guidelines for MIC determination against S. aureus (Gram+) and E. coli (Gram-). Include structure-activity relationship (SAR) studies by comparing analogs with varied substituents (e.g., chloro vs. methoxy groups) .

Advanced: How to improve pharmacokinetic properties like solubility and metabolic stability?

Answer:

  • Solubility enhancement : Introduce polar groups (e.g., sulfone or phosphonate moieties) on the pyridine or piperidine rings .
  • Metabolic blocking : Replace labile ethoxy groups with trifluoromethoxy or deuterated analogs to slow CYP450-mediated oxidation .
  • Prodrug strategies : Mask the acetamide as an ester or carbamate to improve oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.